

Commercial Suppliers and Purity Grades of 4-Vinylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinylbenzaldehyde

Cat. No.: B157712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzaldehyde (CAS No. 1791-26-0), also known as 4-formylstyrene, is a versatile bifunctional molecule possessing both a reactive aldehyde group and a polymerizable vinyl group. This unique structure makes it a valuable building block in a wide range of applications, including the synthesis of specialty polymers, functionalized resins, and as a precursor for various pharmaceutical compounds and biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of **4-vinylbenzaldehyde**, its purity grades, and detailed experimental protocols for its application in chemical synthesis relevant to research and drug development.

Commercial Availability and Purity Specifications

4-Vinylbenzaldehyde is available from a variety of chemical suppliers, catering to both research and industrial needs. The purity of the commercially available product typically ranges from 97% to 99%, with some suppliers offering higher purity grades for specialized applications. It is crucial for researchers and drug development professionals to select a supplier and purity grade that aligns with the stringent requirements of their specific application, as impurities can significantly impact the outcome of a reaction or the biological activity of the final product.

The following table summarizes the commercial suppliers of **4-vinylbenzaldehyde** and the typical purity grades they offer. It is important to note that for detailed specifications, including impurity profiles, it is always recommended to request a Certificate of Analysis (CoA) from the supplier.

Supplier	Purity Grades Offered	Additional Information
Sigma-Aldrich (Merck)	≥97%	Provides access to Safety Data Sheets (SDS) and may offer Certificates of Analysis upon request. [1]
American Elements	Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). Offers standard grades including ACS, Reagent, Technical, and Pharmaceutical Grades.	Offers materials in most volumes, including bulk quantities, and can produce to customer specifications.
Clearsynth	High-quality product accompanied by a Certificate of Analysis.	A leading manufacturer and exporter of 4-Vinylbenzaldehyde. [2]
TCI Chemicals	>97.0%	Provides technical data sheets with typical specifications.
Alfa Aesar (Thermo Fisher Scientific)	97%	Offers various pack sizes for research and development.
VWR	Purity specifications available upon request.	Distributor for various chemical manufacturers.
BLD Pharm	Purity/Specification information available, including NMR, HPLC, LC-MS, UPLC data. [3]	
Shandong Xingshun New Material Co., Ltd.	97%	Offers various product forms like yellow oily liquid. [4] [5]
Hangzhou zhongqi chem co.,Ltd	Industrial Grade, Pharma Grade (99%)	Reputable trader on platforms like ECHEMI. [6] [7]
CymitQuimica	97%	Appears as a colorless to pale yellow liquid with a distinct aromatic odor. [8]

Note: The availability and specific purity grades may vary by region and are subject to change. Always consult the supplier's website or contact their sales department for the most current information and to obtain a detailed Certificate of Analysis.

Physicochemical Properties

Property	Value	Reference
CAS Number	1791-26-0	[1] [2] [9]
Molecular Formula	C ₉ H ₈ O	[6]
Molecular Weight	132.16 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[8] [10]
Boiling Point	92-93 °C at 14 Torr	[10]
Density	1.036 g/cm ³ at 25 °C	[10]
Solubility	Soluble in alcohol and ether; insoluble in water. [10]	[10] [11]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C. [1] [3]	[1] [3]

Experimental Protocols

4-Vinylbenzaldehyde is a key starting material in various organic reactions, including polymerization and carbon-carbon bond-forming reactions, which are fundamental in drug discovery and development.

Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[\[8\]](#)[\[12\]](#) This reaction is particularly useful for preparing stilbene and its derivatives, many of which exhibit interesting biological activities, including antioxidant and anticancer properties.

Reaction Scheme:

Detailed Methodology:

- Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve the appropriate benzyl halide (1 equivalent) and triphenylphosphine (1 equivalent) in a suitable solvent such as toluene or acetonitrile. Reflux the mixture for 2-4 hours. Allow the reaction to cool to room temperature, which should result in the precipitation of the phosphonium salt. Collect the solid by vacuum filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
- Generation of the Ylide: Suspend the phosphonium salt (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour.
- Wittig Reaction: Dissolve **4-vinylbenzaldehyde** (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 4-vinylstilbene derivative.

Synthesis of Substituted Alkenes via Heck Reaction

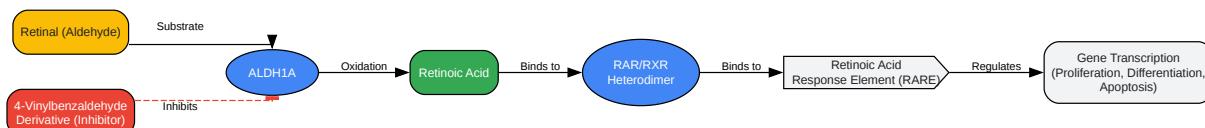
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.^[5] It is a versatile method for the synthesis of substituted alkenes and is widely used in the pharmaceutical industry.^{[11][13]}

Reaction Scheme:

(where Ar-X is an aryl halide)

Detailed Methodology:

- Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1 equivalent), **4-vinylbenzaldehyde** (1.2 equivalents), a palladium catalyst such as palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 1-5 mol%), and a phosphine ligand such as triphenylphosphine (PPh_3 , 2-10 mol%).
- Addition of Solvent and Base: Add an anhydrous solvent such as N,N-dimethylformamide (DMF), acetonitrile, or toluene to the flask. Add a base, typically a tertiary amine like triethylamine (Et_3N) or a carbonate such as potassium carbonate (K_2CO_3) (2-3 equivalents).
- Reaction Conditions: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes. Heat the reaction mixture to 80-120°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired substituted alkene.


Signaling Pathways and Biological Relevance

While **4-vinylbenzaldehyde** itself is primarily a synthetic building block, its derivatives have been shown to possess interesting biological activities and can modulate cellular signaling pathways. For instance, stilbene derivatives, which can be synthesized from **4-vinylbenzaldehyde**, are known to have a wide range of biological effects. A notable example is resveratrol (3,5,4'-trihydroxystilbene), a natural stilbenoid with antioxidant, anti-inflammatory, and anticancer properties.^[4] The synthesis of resveratrol analogs is an active area of research for the development of new therapeutic agents.^{[2][6][9][14]}

One relevant signaling pathway that can be influenced by aldehyde-containing compounds is the retinoic acid (RA) signaling pathway. Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids.

Specifically, ALDH1A isoforms are involved in the biosynthesis of retinoic acid, a key regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of the RA signaling pathway is implicated in various diseases, including cancer. Therefore, inhibitors of ALDH enzymes are of significant interest in drug development. Benzaldehyde derivatives have been explored as scaffolds for the design of selective ALDH inhibitors.

Below is a conceptual diagram illustrating the potential role of a **4-vinylbenzaldehyde** derivative as an inhibitor in the retinoic acid signaling pathway.

[Click to download full resolution via product page](#)

Figure 1: Conceptual diagram of a **4-vinylbenzaldehyde** derivative inhibiting the retinoic acid signaling pathway.

Conclusion

4-Vinylbenzaldehyde is a readily available and highly versatile chemical intermediate with significant potential in research and drug development. Its dual functionality allows for its incorporation into a wide array of molecular scaffolds through well-established synthetic methodologies such as the Wittig and Heck reactions. The ability to synthesize derivatives that can potentially modulate key cellular signaling pathways, such as the retinoic acid pathway, underscores its importance for medicinal chemists and pharmacologists. When sourcing **4-vinylbenzaldehyde**, careful consideration of purity grades and thorough examination of supplier documentation are paramount to ensure the reliability and reproducibility of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deposit.ub.edu [deposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Invitro Pharmacological Evaluation of Novel Resveratrol Surrogate Molecules against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- To cite this document: BenchChem. [Commercial Suppliers and Purity Grades of 4-Vinylbenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157712#commercial-suppliers-and-purity-grades-of-4-vinylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com